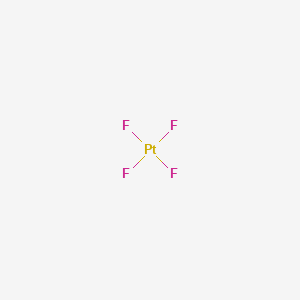

Platinum tetrafluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Platinum tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is F4Pt and its molecular weight is 271.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis

Platinum tetrafluoride as a Catalyst:

- PtF₄ is recognized for its catalytic properties, particularly in chemical reactions involving fluorination. It can facilitate the formation of organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique biological activities .

- The compound is also used in petroleum refining processes, where platinum metals are essential for enhancing the efficiency of catalytic converters and reforming reactions .

Material Science

Coatings and Alloys:

- The development of fluoride metallurgy has opened avenues for using PtF₄ in creating coatings and alloys. By reducing volatile platinum metal fluorides with hydrogen, researchers have been able to produce high-performance materials with improved mechanical properties and corrosion resistance .

- In particular, the reduction of PtF₄ can lead to the synthesis of platinum-based alloys that exhibit enhanced durability in extreme environments, making them suitable for aerospace and automotive applications .

Nanotechnology:

- This compound can be utilized in nanotechnology for producing nanoscale platinum particles. These particles have applications in catalysis, electronics, and as sensors due to their high surface area and reactivity .

Thermal Behavior and Stability

Thermal Stability:

- Research indicates that PtF₄ exhibits significant thermal stability, decomposing at elevated temperatures to yield platinum metal and fluorine gas. This property is crucial for applications where high-temperature processes are involved .

- The thermal behavior of PtF₄ has been studied to understand its vapor pressure and enthalpy changes, which are important parameters for its use in various chemical processes .

Advanced Applications

Fluorination Reactions:

- The ability of PtF₄ to act as a fluorinating agent makes it valuable in synthesizing fluorinated organic compounds. These compounds are increasingly important in drug design and development due to their enhanced bioactivity compared to their non-fluorinated counterparts .

Potential Uses in Electronics:

- Given its properties, PtF₄ may find applications in the electronics industry, particularly in the fabrication of thin films or coatings that require precise control over fluorine content. Such applications could enhance the performance of electronic devices by improving their thermal stability and electrical conductivity .

Case Studies

化学反応の分析

Hydrolysis in Aqueous Media

PtF₄ reacts vigorously with water, producing a reddish-brown solution that rapidly decomposes:

PtF4+2H2O→PtO2⋅H2O↓+2H2PtF6

This exothermic reaction forms an orange precipitate of hydrated platinum dioxide and fluoroplatinic acid . The instability of PtF₄ in aqueous environments limits its practical use in water-based systems.

Key Observations:

-

Decomposition occurs within seconds at room temperature.

-

The reaction releases significant heat, requiring controlled conditions for study .

Thermal Decomposition

At elevated temperatures, PtF₄ undergoes decomposition:

PtF4ΔPt+2F2↑

This reaction proceeds when heated to "red-hot" temperatures (≈600°C) .

| Condition | Products | Temperature | Reference |

|---|---|---|---|

| Heating in inert atmosphere | Pt metal, F₂ gas | ≈600°C | |

| Contact with glass | SiF₄ gas, Pt metal | >300°C |

The reaction with glass surfaces produces silicon tetrafluoride due to fluorine's reactivity with silica .

Adduct Formation with Lewis Acids

PtF₄ forms stable adducts with several fluorinated Lewis acids, demonstrating its ability to act as a Lewis base:

The PtF₄·SeF₄ adduct shares structural similarities with palladium and germanium analogs, suggesting a common ionic framework . In contrast, BrF₃ adducts exhibit more covalent character .

Disproportionation Reactions

PtF₄ participates in redox equilibria under specific conditions:

3PtF4⇌2PtF3+PtF6

While pure PtF₃ has not been isolated, X-ray crystallographic evidence supports the existence of a trifluoride intermediate during thermal or chemical disproportionation .

Formation of Fluoroplatinates

Reaction with alkali metal fluorides yields fluoroplatinate(IV) salts:

PtF4+2MF→M2PtF6

Solubility Trends:

These salts retain the octahedral [PtF₆]²⁻ anion observed in the parent compound .

Reactivity with Oxygen Donors

PtF₄ reacts with oxide sources to form oxyfluoride species. Though not fully characterized, a proposed reaction pathway includes:

PtF4+H2O→PtOF2+2HF

This reactivity underscores PtF₄'s ability to engage in oxygen-halogen exchange processes .

特性

CAS番号 |

13455-15-7 |

|---|---|

分子式 |

F4Pt |

分子量 |

271.08 g/mol |

IUPAC名 |

tetrafluoroplatinum |

InChI |

InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4 |

InChIキー |

VFKKSKGQZDULMV-UHFFFAOYSA-J |

SMILES |

F[Pt](F)(F)F |

正規SMILES |

F[Pt](F)(F)F |

Key on ui other cas no. |

13455-15-7 |

同義語 |

tetrafluoroplatinum |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。